[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
Description
[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core with a methanol group at the 1-position and a 1,3-dioxaindan-5-yl substituent at the 5-position.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H17NO3/c16-8-13-4-14(5-13,7-15-6-13)10-1-2-11-12(3-10)18-9-17-11/h1-3,15-16H,4-9H2 |
InChI Key |
YYVSWFPFNOEFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC4=C(C=C3)OCO4)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves the reduction of spirocyclic oxetanyl nitriles . This process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction mechanism involves the reduction of the nitrile group to form the corresponding amine, which is then further transformed into the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, focusing on substituents, physicochemical properties, synthesis, and applications:
*Estimated based on structural analogy.
Key Observations:
Halogenated analogs (e.g., fluorine, chlorine) exhibit increased lipophilicity, improving blood-brain barrier penetration for CNS targets .
Synthesis Complexity :
- Compounds with bulky substituents (e.g., 1,3-dioxaindan, dichlorophenyl) require multi-step coupling or substitution reactions, whereas fluorinated analogs are synthesized more straightforwardly .
Chiral analogs (e.g., rel-((1S,5S)-3-azabicyclo[3.2.0]heptan-1-yl)methanol) are prioritized in API development due to enantioselective target interactions .
Safety and Handling: Dichlorophenyl derivatives require strict flammability controls (P210), unlike non-halogenated analogs .
Biological Activity
The compound [5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a complex organic molecule of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula: C₉H₁₃N₁O₃
- IUPAC Name: this compound
- SMILES Notation: C1CNC2(CC1C2)CO
Structural Features
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many biologically active compounds. The presence of hydroxymethyl and dioxo groups may contribute to its reactivity and interaction with biological targets.
Antioxidant Activity
Research has shown that compounds with similar structural features often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Acetylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) are of particular interest in the treatment of Alzheimer's disease. Studies on structurally related compounds have demonstrated their ability to inhibit AChE effectively. For example, a study found that certain bicyclic compounds showed IC50 values in the range of 10-20 µM against AChE, suggesting potential therapeutic applications for cognitive enhancement or disease modification in Alzheimer's patients .
Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of similar azabicyclic compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote neuroprotection through modulation of oxidative stress pathways.
Study 2: Behavioral Assessment
In vivo studies using animal models demonstrated that administration of related bicyclic compounds improved memory and learning capabilities, supporting their role as potential cognitive enhancers. Behavioral tests such as the Morris water maze showed statistically significant improvements in memory retention .
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | AChE Inhibition (IC50 µM) | Antioxidant Activity (DPPH Assay IC50 µM) | Neuroprotective Effect |
|---|---|---|---|
| Compound A | 15 | 12 | Yes |
| Compound B | 18 | 10 | Yes |
| This compound | TBD | TBD | TBD |
Table 2: Summary of Case Studies on Similar Compounds
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study 1 | Neuroprotective Effects | Reduced oxidative stress-induced cell death |
| Study 2 | Behavioral Assessment | Improved memory in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
